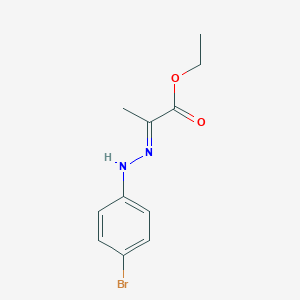
2,5-dimethoxy-N-(2-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethoxy-N-(2-pyridinyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as DPBS, and it has been studied extensively for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
作用機序
The mechanism of action of DPBS is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cell growth and division. DPBS has been shown to induce apoptosis by activating the caspase pathway, which leads to cell death. DPBS has also been shown to inhibit the activity of certain kinases that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
DPBS has been shown to have a variety of biochemical and physiological effects. Studies have shown that DPBS can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes and proteins. DPBS has also been shown to have anti-inflammatory effects and can reduce oxidative stress. In addition, DPBS has been shown to have neuroprotective effects and can protect against neurodegenerative diseases.
実験室実験の利点と制限
DPBS has several advantages for lab experiments. It is easy to synthesize, and it is stable and relatively non-toxic. DPBS has also been shown to have a high degree of selectivity for certain enzymes and proteins, making it a valuable tool for studying specific cellular pathways. However, DPBS also has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, DPBS can be expensive to synthesize, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for further research on DPBS. One area of research is to explore the potential use of DPBS in cancer treatment. Studies have shown that DPBS can inhibit the growth of cancer cells, and further research is needed to determine its efficacy as a cancer treatment. Another area of research is to explore the potential use of DPBS in treating neurodegenerative diseases. Studies have shown that DPBS has neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Finally, further research is needed to explore the mechanism of action of DPBS and its potential use in other scientific research applications.
合成法
DPBS can be synthesized using a simple and efficient method that involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-pyridinecarboxamide in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product can be obtained in high yield and purity. This method has been widely used to synthesize DPBS for scientific research purposes.
科学的研究の応用
DPBS has been used in various scientific research applications, including pharmacology, biochemistry, and medicinal chemistry. One of the most significant applications of DPBS is in the field of cancer research. Studies have shown that DPBS can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. DPBS has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C13H14N2O4S |
|---|---|
分子量 |
294.33 g/mol |
IUPAC名 |
2,5-dimethoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O4S/c1-18-10-6-7-11(19-2)12(9-10)20(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15) |
InChIキー |
ZPLMDJXLTAUJHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=N2 |
正規SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)




![2-(4-methoxyphenyl)-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B231790.png)

![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)
![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)

